![molecular formula C13H14ClNO2 B1517606 1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one CAS No. 1018660-58-6](/img/structure/B1517606.png)
1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research as a reagent for protein characterization and modification. Its reactivity with amino groups makes it suitable for labeling peptides and proteins, which is essential for studying protein structure, function, and interactions .
Medicinal Chemistry
In medicinal chemistry , it serves as a building block for the synthesis of potential therapeutic agents. Its indole moiety is a common structural component in many drugs, and modifications to this core can lead to new pharmacologically active molecules. For instance, it can be used to synthesize analogs of known indole-based drugs with improved efficacy or reduced side effects .
Biotechnology
The compound finds applications in biotechnology for enzyme inhibition studies. Due to its structural similarity to tryptophan, it can act as a competitive inhibitor for enzymes that utilize tryptophan as a substrate, thus helping in understanding enzyme mechanisms and designing enzyme inhibitors .
Pharmacology
In pharmacology , it’s used for drug discovery and development processes. It can be employed in high-throughput screening assays to identify compounds with desirable biological activity. Its role in the synthesis of lidocaine, a local anesthetic, highlights its importance in developing pharmacological agents .
Organic Synthesis
Organic synthesis: sees its use as an intermediate for complex organic molecules. Its reactive acetyl group allows for further functionalization, making it a versatile precursor for synthesizing a wide range of organic compounds, including heterocyclic compounds, which are prevalent in many pharmaceuticals .
Analytical Chemistry
Lastly, in analytical chemistry , this compound can be used as a standard or reference material in chromatographic analysis. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments to ensure accurate and precise measurements .
Propiedades
IUPAC Name |
1-[5-(2-chloroacetyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(17)15-6-5-9-7-10(12(16)8-14)3-4-11(9)15/h3-4,7H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDVMPXBKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)
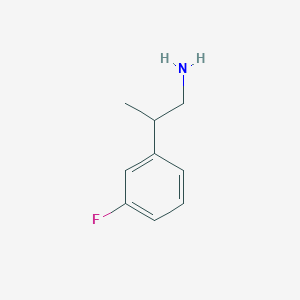
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
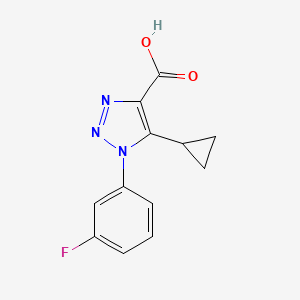




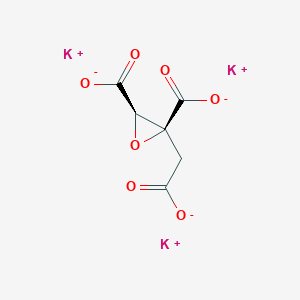

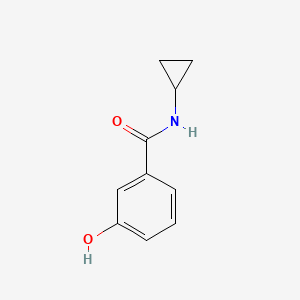
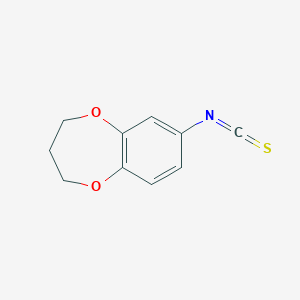
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)